The omcC gene is predominantly found in Geobacter sulfurreducens and other related microorganisms that thrive in anaerobic environments. These bacteria are often isolated from sediments and subsurface environments rich in organic matter, where they contribute to the biogeochemical cycling of metals and organic compounds.
The omcC protein belongs to a class of proteins known as outer membrane cytochromes. These proteins are integral to the outer membrane of Gram-negative bacteria and are involved in the electron transport chain, specifically in processes such as extracellular electron transfer and iron reduction.
The synthesis of omcC protein can be achieved through various methods, including:
In recombinant systems, conditions such as temperature, induction time, and substrate availability must be optimized to enhance yield. The use of mass spectrometry can help quantify synthesized proteins accurately by employing techniques like quantitative O-propargyl-puromycin tagging, which allows for sensitive detection of newly synthesized proteins .
The structure of omcC protein has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It typically features a heme group that is crucial for its electron transfer capabilities. The presence of multiple heme groups within its structure facilitates efficient electron transport.
Structural analysis has revealed that the omcC protein contains transmembrane domains that anchor it to the outer membrane, along with surface-exposed regions that interact with extracellular electron acceptors. These structural characteristics are essential for its function in bioelectrochemical systems.
The primary chemical reactions involving omcC protein include:
These reactions are often studied using electrochemical techniques that measure current responses from microbial fuel cells when Geobacter species are utilized. The kinetics of these reactions can provide insights into the efficiency and mechanisms of electron transfer mediated by omcC.
The mechanism by which omcC operates involves:
The omcC protein has several applications in scientific research and technology:
OmcC is an outer membrane c-type cytochrome (c-Cyt) essential for anaerobic respiration in dissimilatory metal-reducing bacteria (DMRB), particularly in Geobacter sulfurreducens. It functions as the terminal reductase in extracellular electron transfer (EET), enabling the reduction of insoluble electron acceptors like Fe(III) oxides and Mn(IV) [3] [6]. OmcC is part of a conserved ombC-omaC-omcC gene cluster, which encodes a porin-like outer membrane protein (OmbC), a periplasmic c-Cyt (OmaC), and OmcC itself. This cluster forms a porin-cytochrome complex (Pcc) that spans the outer membrane, creating a conductive pathway for electrons [3] [6]. Genetic studies demonstrate that deletion of the omcC gene severely impairs Fe(III) citrate and ferrihydrite reduction, confirming its non-redundant role alongside its paralog OmcB in Geobacter physiology [6].
Table 1: Gene Cluster Encoding OmcC in Geobacter sulfurreducens
Gene | Protein Product | Function | Localization |
---|---|---|---|
ombC | OmbC | Porin-like scaffold | Outer membrane |
omaC | OmaC (8-heme cytochrome) | Periplasmic electron shuttle | Periplasm |
omcC | OmcC (12-heme cytochrome) | Terminal reductase for insoluble acceptors | Outer membrane surface |
orfS | OrfS | Transcriptional repressor | Cytoplasm |
OmcC belongs to a family of multiheme c-Cyts that evolved through gene duplication and horizontal gene transfer (HGT). Phylogenomic analyses reveal that the omcC gene arose from the duplication of its paralog omcB in Geobacteraceae, with both genes sharing 71% amino acid identity [3] [9]. Homologs of Pcc complexes (including OmcC-like proteins) are distributed across 11 bacterial phyla, including Proteobacteria, Acidobacteria, and Chloroflexi, indicating widespread evolutionary adaptation for EET [3] [9]. HGT has facilitated the dissemination of EET-related genes, with mobile genetic elements enabling the transfer of cytochrome-encoding modules between Geobacter, Shewanella, and sulfate-reducing Deltaproteobacteria (e.g., Desulfovibrionaceae) [9]. This modular diversification allows bacteria to assemble electron conduits tailored to specific ecological niches, such as Fe(III)-rich sediments or anoxic soils. Structurally, OmcC shares the conserved β-barrel architecture of outer membrane cytochromes, with 12 heme-binding motifs arranged in a cross-β pattern to enable rapid electron hopping [1] [3].
Table 2: Conserved Domains in OmcC and Homologs
Domain/Feature | OmcC (Geobacter) | MtrF (Shewanella) | OmcA (Shewanella) |
---|---|---|---|
Heme motifs | 12 | 10 | 10 |
Transmembrane segments | 0 (lipid-anchored) | 0 (lipid-anchored) | 0 (lipid-anchored) |
β-barrel scaffold | No | No | No |
Pilot protein dependency | Type II secretion system | Type II secretion system | Type II secretion system |
OmcC functions as the terminal oxidase in a hierarchical EET pathway:
Genetic evidence underscores OmcC’s indispensability:
Table 3: Functional Validation of OmcC in EET
Experimental Approach | Key Finding | Implication | Source |
---|---|---|---|
In vitro proteoliposome assay | Pcc complexes transfer e- to Fe(III)-citrate (k = 0.25 min⁻¹) | Confirms OmcC as terminal reductase | [3] |
ΔomcC mutant (with omcB) | 70% ↓ Fe(III)-citrate reduction | Partial functional redundancy with OmcB | [6] |
ΔomcB-ΔomcC double mutant | >95% ↓ ferrihydrite reduction | Essential for insoluble substrate reduction | [6] |
omcC expression in heterologous host | Enables Fe(III) reduction in E. coli BL21 (B-strain) | Type II secretion system dependency | [5] |
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